(2-Amino-4-(trifluoromethyl)thiazol-5-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
(2-Amino-4-(trifluoromethyl)thiazol-5-yl)(pyrrolidin-1-yl)methanone is a heterocyclic compound that contains a thiazole ring substituted with an amino group and a trifluoromethyl group, as well as a pyrrolidine ring attached to a methanone group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 2-amino-4-(trifluoromethyl)thiazole with pyrrolidine and a suitable methanone precursor. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-4-(trifluoromethyl)thiazol-5-yl)(pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution may result in various substituted derivatives.
Scientific Research Applications
(2-Amino-4-(trifluoromethyl)thiazol-5-yl)(pyrrolidin-1-yl)methanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-Amino-4-(trifluoromethyl)thiazol-5-yl)(pyrrolidin-1-yl)methanone include other thiazole derivatives, such as:
- 2-Amino-4-methylthiazole
- 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole
- 4-(2-Amino-4-methylthiazol-5-yl)pyrimidin-2-yl
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a thiazole and pyrrolidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H10F3N3OS |
---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
[2-amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C9H10F3N3OS/c10-9(11,12)6-5(17-8(13)14-6)7(16)15-3-1-2-4-15/h1-4H2,(H2,13,14) |
InChI Key |
XXJREDLQXQEVQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(N=C(S2)N)C(F)(F)F |
Origin of Product |
United States |
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